4-bromo-1H-pyrrolo[2,3-c]pyridine
描述
Significance of Nitrogen-Containing Heterocycles in Drug Discovery and Development
Nitrogen-containing heterocycles are organic compounds that feature a ring structure composed of at least two different elements, one of which is nitrogen. These structures are of paramount importance in the realm of drug discovery and development. mdpi.com An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that a significant majority, estimated to be around 59%, of small-molecule drugs incorporate nitrogen heterocycles. msesupplies.com This prevalence is attributed to their diverse biological activities and their ability to form crucial hydrogen bonds with biological targets such as enzymes and receptors. nih.gov
The structural diversity of nitrogen-containing heterocycles allows for the fine-tuning of a molecule's biological and physicochemical properties. msesupplies.com Many naturally occurring and synthetic compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents, are built upon these scaffolds. mdpi.comnih.gov Prominent examples of nitrogen-containing heterocyclic drugs include the anticancer agent vemurafenib (B611658), the antibiotic cefepim, and the antiviral fostemsavir. nih.gov
Overview of the Pyrrolo[2,3-c]pyridine (6-Azaindole) Core as a Pharmacophore
The pyrrolo[2,3-c]pyridine ring system, also known as 6-azaindole (B1212597), is a bicyclic heterocycle that fuses a pyrrole (B145914) ring with a pyridine (B92270) ring. nbuv.gov.ua This scaffold is recognized as a key pharmacophore, a structural feature of a molecule that is responsible for its pharmacological or biological activity. nbuv.gov.uamdpi.com The unique electronic properties and the specific spatial arrangement of its nitrogen atoms make the 6-azaindole core an attractive framework for the design of targeted therapies. nbuv.gov.ua
The versatility of the pyrrolo[2,3-c]pyridine scaffold has led to its widespread use in the development of kinase inhibitors. nbuv.gov.uamdpi.com Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. mdpi.com By serving as the core structure for molecules that can fit into the ATP-binding site of kinases, the 6-azaindole scaffold has been instrumental in the creation of potent and selective inhibitors. mdpi.com Beyond cancer, derivatives of this scaffold are also being investigated for their potential in treating other conditions, including Alzheimer's disease. nbuv.gov.ua
Research Trajectory of Brominated Pyrrolo[2,3-c]pyridine Derivatives
The introduction of a bromine atom onto the pyrrolo[2,3-c]pyridine core creates a class of compounds with modified chemical reactivity and biological activity. The bromine atom can serve as a handle for further chemical modifications through various cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives. tandfonline.comnih.gov This synthetic versatility is a key driver in the research and development of brominated pyrrolo[2,3-c]pyridines.
Research into brominated pyrrolo[2,3-c]pyridine derivatives has largely focused on their potential as anticancer agents. For instance, these compounds have been utilized as key intermediates in the synthesis of novel kinase inhibitors. nih.gov The strategic placement of the bromine atom can influence the binding affinity and selectivity of the final compound for its target kinase. nih.gov The ongoing investigation into these derivatives underscores the importance of halogenation as a strategy in medicinal chemistry to explore new chemical space and develop more effective therapeutic agents.
Chemical and Physical Properties of 4-bromo-1H-pyrrolo[2,3-c]pyridine
The fundamental properties of this compound are crucial for its application in synthesis and biological screening.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | sigmaaldrich.com |
| Molecular Weight | 197.03 g/mol | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| InChI | 1S/C7H5BrN2/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4,10H | sigmaaldrich.com |
| InChIKey | NZUWATDXQMWXMY-UHFFFAOYSA-N | sigmaaldrich.com |
| SMILES | BrC1=CN=CC2=C1C=CN2 | sigmaaldrich.com |
Synthesis of this compound
A documented synthetic route to this compound involves the following steps:
A mixture of 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine and iron powder is stirred in acetic acid. The reaction mixture is heated to reflux, during which a color change from red to grayish-green with a white precipitate is observed. After cooling, the mixture is diluted with ethyl acetate (B1210297) and filtered. The filtrate is then basified with saturated aqueous sodium bicarbonate, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is purified by silica (B1680970) gel chromatography to yield this compound as a yellow solid. chemicalbook.com
Spectroscopic Data of this compound
The structure of this compound can be confirmed by various spectroscopic methods.
| Spectroscopy | Data | Source |
| ¹H NMR (300 MHz, CDCl₃) | δ 8.96 (br s, 1H), 8.74 (s, 1H), 8.37 (s, 1H), 7.46 (m, 1H), 6.66 (m, 1H) | chemicalbook.com |
Structure
3D Structure
属性
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUWATDXQMWXMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=CC(=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500854 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69872-17-9 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1H-pyrrolo[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Bromo 1h Pyrrolo 2,3 C Pyridine and Its Analogs
Strategies for Regioselective Bromination
Achieving regioselective bromination is critical for the synthesis of specifically substituted pyrrolopyridine derivatives. The electronic nature of the pyrrolo[2,3-c]pyridine ring system dictates the preferred sites of electrophilic attack.
Selection of Brominating Agents and Reaction Conditions
The choice of brominating agent and reaction conditions plays a pivotal role in controlling the regioselectivity of the bromination reaction. Common brominating agents include N-bromosuccinimide (NBS), which is a versatile and milder source of electrophilic bromine compared to elemental bromine. The reaction solvent and temperature are also key parameters to optimize. For instance, the bromination of related 1H-pyrrolo[2,3-b]pyridines has been shown to occur predominantly at the 3-position. rsc.org The use of controlled temperatures, such as 0–5°C, can help minimize the formation of side products.
Optimization for High Regioselectivity and Yield in Pyrrolopyridine Systems
To achieve high regioselectivity and yield, careful optimization of the reaction is necessary. This includes adjusting the stoichiometry of the brominating agent. For example, using 1.2 equivalents of NBS has been reported to be effective for the selective bromination of a pyrrolo[2,3-b]pyridine precursor. The order of addition of reagents and the reaction time are also crucial factors that require careful control to maximize the desired product and minimize impurities.
Approaches to Constructing the Pyrrolo[2,3-c]pyridine Core
The synthesis of the 4-bromo-1H-pyrrolo[2,3-c]pyridine scaffold can also be achieved by first constructing the pyrrolo[2,3-c]pyridine core, followed by bromination, or by incorporating the bromine atom at an earlier stage in the synthesis.
Cyclization Reactions and Annulation Strategies
A common strategy for building the pyrrolo[2,3-c]pyridine core involves the cyclization of appropriately substituted pyridine (B92270) precursors. One documented method involves the reductive cyclization of a nitro-substituted pyridine derivative. Specifically, 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine can be treated with iron powder in acetic acid. chemicalbook.com This reaction proceeds via reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to form the pyrrole (B145914) ring, yielding this compound. chemicalbook.com This approach conveniently installs the bromine atom at the desired position before the cyclization step.
Another powerful technique for constructing fused heterocyclic systems is the free-radical intramolecular cyclization. nih.gov This method has been successfully applied to synthesize a variety of pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline derivatives and can be adapted for the synthesis of other pyrrolopyridine isomers. nih.gov
The following table summarizes a synthetic route to this compound:
| Starting Material | Reagents and Conditions | Product | Yield |
| 2-(3-Bromo-5-nitro-4-pyridinyl)-N,N-dimethylethenamine | Iron powder, acetic acid, reflux | This compound | 73% chemicalbook.com |
Synthesis of Precursors and Key Intermediates (e.g., Pyrrolopyridine-3-carbaldehydes)
The synthesis of key intermediates, such as pyrrolopyridine-3-carbaldehydes, provides a versatile platform for further functionalization. These aldehydes can be prepared through various synthetic routes. For instance, a one-pot sequential multicomponent reaction involving the proline-catalyzed reaction between succinaldehyde (B1195056) and in situ generated imines, followed by an oxidative aromatization step, has been developed for the synthesis of N-arylpyrrole-3-carbaldehydes. researchgate.net While this method focuses on N-arylpyrroles, similar strategies could potentially be adapted for the synthesis of pyrrolopyridine-3-carbaldehydes.
Once obtained, these aldehydes can be transformed into other functional groups. For example, the aldehyde group of 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent.
Advanced Functionalization and Derivatization Techniques
The this compound scaffold serves as a valuable starting point for the synthesis of more complex molecules through various functionalization and derivatization reactions. The bromine atom at the C4 position is particularly amenable to a range of transformations, including nucleophilic substitution and cross-coupling reactions. smolecule.com
Derivatives of this compound have been explored as kinase inhibitors, highlighting the importance of this scaffold in drug discovery. smolecule.com For instance, Suzuki coupling reactions can be employed to introduce aryl or heteroaryl groups at the C4 position. This is exemplified by the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, where a palladium catalyst is used to couple the bromo-substituted pyrrolopyridine with various boronic acids. nih.gov
The development of advanced derivatization protocols is crucial for creating libraries of compounds for biological screening. nih.gov These protocols often involve the optimization of reaction conditions to ensure high efficiency and broad applicability to a range of substrates.
The following table provides an example of a functionalization reaction of a bromo-pyrrolopyridine derivative:
| Starting Material | Reagents and Conditions | Product | Yield |
| 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Substituted phenylboronic acid, K₂CO₃, Pd(PPh₃)₄, 1,4-dioxane/H₂O, microwave | 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | Varies nih.gov |
Chemical Reactivity and Transformation Studies of 4 Bromo 1h Pyrrolo 2,3 C Pyridine Derivatives
Reactivity in Nucleophilic Substitution Reactions
The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic makes the carbon atoms of the ring, particularly at the α (C-2, C-6) and γ (C-4) positions, susceptible to nucleophilic attack. gcwgandhinagar.comuoanbar.edu.iq In 4-bromo-1H-pyrrolo[2,3-c]pyridine, the bromine atom is located at the activated C-4 (γ) position.
The presence of the electron-withdrawing nitrogen atom facilitates the stabilization of the anionic Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNAr). This stabilization is most effective when the attack occurs at the C-2 or C-4 positions, as the negative charge in one of the resonance structures can be localized on the electronegative nitrogen atom. uoanbar.edu.iq Consequently, the bromide at C-4 is a good leaving group and can be displaced by a variety of nucleophiles. While specific examples for this compound are not extensively documented in dedicated studies, the reactivity is well-established for similarly substituted pyridines. This pathway allows for the introduction of oxygen, sulfur, and nitrogen nucleophiles to generate diverse derivatives.
A related strategy for functionalizing the 4-position of pyridines involves a two-step process where a phosphine (B1218219) is first installed to form a phosphonium (B103445) salt, which is then displaced by a halide nucleophile. nih.gov This method underscores the inherent reactivity of the C-4 position towards nucleophilic displacement.
Oxidation and Reduction Pathways
The pyrrolo[2,3-c]pyridine ring system can undergo both oxidation and reduction, targeting different parts of the molecule.
Oxidation: The pyridine nitrogen atom, with its available lone pair of electrons, is susceptible to oxidation, typically forming a pyridine N-oxide. This transformation can be achieved using oxidizing agents like m-chloroperbenzoic acid (m-CPBA). The formation of the N-oxide has significant electronic consequences; the N-oxide group is strongly activating for nucleophilic substitution at the C-2 and C-4 positions and can also alter the regioselectivity of electrophilic substitution on the ring system. youtube.com
Reduction: Reduction reactions can be directed at either the pyridine ring or substituents. A key step in one of the documented syntheses of this compound involves the reductive cyclization of a precursor, 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine. chemicalbook.com In this reaction, iron powder in acetic acid reduces the nitro group, which is followed by cyclization and aromatization to form the pyrrole (B145914) ring. chemicalbook.com This demonstrates a robust method for constructing the bicyclic core.
Another common reduction pathway for aryl bromides is catalytic hydrogenation, which can be used for de-bromination. Using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere would likely reduce the C-Br bond, yielding the parent 1H-pyrrolo[2,3-c]pyridine scaffold.
Diversification via Coupling Reactions
The carbon-bromine bond at the C-4 position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This has become the most powerful and widely used strategy for the derivatization of this scaffold.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is highly effective for aryl bromides, including this compound. mdpi.commdpi.com This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the C-4 position. Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like K₂CO₃ or K₃PO₄, and a solvent system like dioxane/water or DME. mdpi.commdpi.com The reaction is fundamental for creating biaryl structures often found in biologically active molecules. ias.ac.in
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.org This reaction is applicable to this compound for the synthesis of 4-amino derivatives. The process typically uses a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with a specialized phosphine ligand (e.g., BINAP, XPhos) and a strong base such as sodium tert-butoxide (NaOtBu). chemspider.comnih.govbeilstein-journals.org This method is compatible with a broad range of primary and secondary amines.
Sonogashira Coupling: To introduce alkyne moieties at the C-4 position, the Sonogashira coupling is the reaction of choice. wikipedia.orglibretexts.org It involves the coupling of a terminal alkyne with the aryl bromide in the presence of a palladium catalyst and a copper(I) co-catalyst (typically CuI). wikipedia.orgorganic-chemistry.org An amine base, such as triethylamine (B128534) or diethylamine, is used both as a base and sometimes as the solvent. nih.gov This reaction is crucial for synthesizing conjugated enynes and arylalkynes.
Heck Reaction: The Heck reaction provides a means to form carbon-carbon bonds by coupling this compound with an alkene. organic-chemistry.orgwikipedia.org The reaction is catalyzed by a palladium complex and requires a base to neutralize the HBr formed during the catalytic cycle. This method typically results in the formation of a substituted alkene at the C-4 position with high stereoselectivity for the trans isomer. organic-chemistry.org
Table 1: Overview of Coupling Reactions for this compound Derivatization
| Coupling Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Bond Formed | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ | C-C (Aryl) | mdpi.commdpi.comias.ac.in |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Ligand (e.g., XPhos) | NaOtBu, Cs₂CO₃ | C-N | wikipedia.orgnih.gov |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPA | C-C (Alkynyl) | wikipedia.orgorganic-chemistry.orgnih.gov |
| Heck | Alkene | Pd(OAc)₂ / Ligand | Et₃N, K₂CO₃ | C-C (Alkenyl) | organic-chemistry.orgwikipedia.org |
Electrophilic Aromatic Substitution on the Pyrrolo[2,3-c]pyridine Ring System
The 1H-pyrrolo[2,3-c]pyridine core presents two fused aromatic rings with opposing reactivities toward electrophilic aromatic substitution (SEAr).
The pyridine ring is electron-deficient and strongly deactivated towards electrophilic attack. uoanbar.edu.iq Reactions like nitration or halogenation on an unsubstituted pyridine require harsh conditions and proceed preferentially at the C-3 position (which corresponds to C-5 and C-7 in the pyrrolo[2,3-c]pyridine system). gcwgandhinagar.comuoanbar.edu.iq
In contrast, the pyrrole ring is electron-rich and highly activated for SEAr, significantly more so than benzene. aklectures.com The lone pair on the pyrrole nitrogen atom increases the electron density of the five-membered ring. In fused systems like azaindoles, electrophilic substitution occurs almost exclusively on the pyrrole ring. rsc.org For the isomeric 1H-pyrrolo[2,3-b]pyridines (7-azaindoles), electrophilic substitution reactions such as nitration, nitrosation, and halogenation occur predominantly at the C-3 position. rsc.org
Given these principles, electrophilic attack on this compound is expected to show high regioselectivity for the C-3 position of the pyrrole ring. The bromine at C-4 has a deactivating inductive effect, but the powerful activating effect of the pyrrole nitrogen directs the substitution to the electron-rich five-membered ring.
Table 2: Regioselectivity of Electrophilic Substitution on the Pyrrolopyridine Core
| Reaction | Typical Reagents | Expected Position of Substitution | Reference |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ or HNO₃ / (CF₃CO)₂O | C-3 | rsc.orgrsc.org |
| Bromination | N-Bromosuccinimide (NBS) | C-3 | rsc.org |
| Iodination | N-Iodosuccinimide (NIS) | C-3 | rsc.org |
| Mannich Reaction | CH₂O, R₂NH | C-3 | rsc.org |
The Role of this compound in Modern Drug Discovery
The heterocyclic compound this compound serves as a critical structural scaffold in medicinal chemistry. Its fused pyrrole and pyridine ring system, combined with a reactive bromine atom, makes it a versatile starting point for the synthesis of complex molecules with significant biological activity. This scaffold is particularly prominent in the development of targeted therapeutics, especially in the field of oncology. evitachem.com
Applications in Medicinal Chemistry and Biological Activity Research
Anti-Cancer Activity Profiling
Mechanisms of Apoptosis Induction
Derivatives of the pyrrolopyridine scaffold have been shown to induce programmed cell death, or apoptosis, in cancer cells, a key mechanism for anti-cancer therapies. The process of apoptosis is complex, involving either the extrinsic (death receptor) or intrinsic (mitochondrial) pathway, both of which converge to activate executioner caspases like caspase-3, leading to the systematic dismantling of the cell. nih.gov
Studies on novel analogs of the BRAF inhibitor vemurafenib (B611658), which are built upon a pyrrolopyridine framework, demonstrate potent pro-apoptotic effects in human melanoma cells. mdpi.com When treated with these compounds, cancer cells exhibit hallmark morphological changes associated with apoptosis, including:
Cell rounding and reduced volume
Increased intercellular spacing
Chromatin condensation and nuclear pyknosis
Plasma membrane blebbing
Formation of apoptotic bodies mdpi.com
The induction of apoptosis by these agents is often confirmed using techniques like the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation—a key feature of late-stage apoptosis. mdpi.com
Cell Cycle Arrest Analysis
A primary strategy of many anticancer agents is to halt the cell cycle, thereby preventing cancer cell proliferation. The analysis of cell cycle distribution is a fundamental tool for evaluating the efficacy of potential drug candidates. Flow cytometry is commonly used to quantify the percentage of cells in each phase (G1, S, G2/M) based on their DNA content. auctoresonline.org
Derivatives of heterocyclic compounds, including those based on the pyrrolopyridine scaffold, have shown the ability to cause cell cycle arrest at various phases. mdpi.com For instance, certain benzimidazole (B57391) derivatives can arrest the cell cycle in the G1 phase, while others cause a prominent increase in the cell population in the S and G2 phases in different cancer cell lines. mdpi.com The specific phase of arrest often depends on the compound's precise structure and the type of cancer cell being targeted. mdpi.com
The mechanism of cell cycle arrest frequently involves the modulation of key regulatory proteins. For example, agents that induce G2/M arrest may do so by down-regulating the levels of cyclin A and cyclin B1, while simultaneously increasing the expression of cyclin-dependent kinase (Cdk) inhibitors like p21WAF1/CIP1. mdpi.com
Table 1: Example of Cell Cycle Distribution Analysis in A549 Lung Cancer Cells This table illustrates how cell cycle analysis is used to evaluate compounds. Data is representative of findings for heterocyclic anticancer agents.
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 64.95 ± 2.61% | 27.05 ± 1.15% | 8.0 ± 0.98% |
| Compound X | 76.51 ± 2.11% | 15.49 ± 1.98% | 8.0 ± 1.01% |
| Compound Y | 15.61 ± 1.05% | 34.82 ± 2.07% | 49.57 ± 2.53% |
Source: Adapted from findings on benzimidazole derivatives. mdpi.com
Anti-Migration and Anti-Invasion Effects in Malignant Cells
The ability of cancer cells to migrate and invade surrounding tissues is central to metastasis. Pyrrolopyridine-based compounds have shown promise in inhibiting these processes. mdpi.com A critical aspect of tumor invasion is the degradation of the extracellular matrix (ECM) by enzymes known as matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. mdpi.com
In a notable study, novel vemurafenib analogs containing the pyrrolopyridine core were found to significantly suppress the activity of both MMP-2 and MMP-9 in human melanoma cells. This is a crucial distinction from the parent drug, vemurafenib, which did not show this inhibitory effect. The inhibition of these MMPs suggests that these analogs could be more effective at preventing metastatic spread. mdpi.com
The anti-migratory capacity of these compounds is often evaluated using a wound healing or "scratch" assay. In this method, a gap is created in a confluent monolayer of cancer cells. The rate at which the cells migrate to close the gap is measured over time. Treatment with effective anti-migration agents results in a significantly slower "healing" of the wound compared to untreated cells. mdpi.com
Exploration of Other Pharmacological Activities
The versatile structure of this compound has enabled its use as a scaffold for developing agents with a wide array of pharmacological effects beyond cancer treatment.
HIV-1 integrase is a vital enzyme for viral replication, as it catalyzes the insertion of the viral DNA into the host cell's genome, making it an attractive target for antiretroviral drugs. brieflands.com A novel family of HIV-1 integrase inhibitors based on a bicyclic hydroxy-1H-pyrrolopyridine-trione structure has been developed. nih.gov
These compounds have demonstrated low micromolar inhibitory potencies in in-vitro assays. Importantly, they show selectivity for the strand transfer step of the integration process. A key advantage of these new inhibitors is their ability to retain most of their potency against major raltegravir-resistant HIV-1 integrase mutants, such as G140S/Q148H, Y143R, and N155H, addressing the significant clinical challenge of drug resistance. nih.gov
Derivatives of the pyrrolopyridine scaffold have also been investigated for their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov The mechanism of action for some of the most effective anti-tuberculosis drugs, like isoniazid, involves the inhibition of InhA, an enoyl-acyl carrier protein reductase that is essential for the synthesis of mycolic acids in the bacterial cell wall. nih.gov Research into pyrrolo[3,4-c]pyridine derivatives suggests that this class of compounds also targets the InhA enzyme, making them promising candidates for the development of new antimycobacterial drugs. nih.gov
Researchers have synthesized and evaluated derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione for potential analgesic and sedative effects. nih.gov These compounds were tested in animal models using established methods like the "hot plate" test, which measures response to thermal pain, and the "writhing" test, which assesses visceral pain response. nih.gov
The results indicated that several of the tested compounds exhibited significant analgesic activity. nih.gov In the writhing test, all tested imide derivatives were more active than aspirin, with two compounds showing activity comparable to morphine. nih.gov Furthermore, these compounds significantly suppressed the spontaneous locomotor activity of mice, indicating a sedative effect, and some were also found to prolong thiopental-induced sleep. nih.govnih.gov
Table 2: Analgesic Activity of Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives in the "Writhing" Test
| Compound | ED₅₀ (mg/kg) |
| Derivative 9 | 4.9 |
| Derivative 11 | 9.8 |
| Aspirin (Reference) | 21.5 |
| Morphine (Reference) | 0.5 |
ED₅₀ is the dose required to produce a therapeutic effect in 50% of the population. A lower ED₅₀ indicates higher potency. Source: nih.gov
Antidiabetic Potential (e.g., GPR119 Agonism)
The G-protein-coupled receptor 119 (GPR119) has been identified as a promising molecular target for the management of type 2 diabetes mellitus. nih.govresearchgate.net The activation of GPR119, which is expressed in pancreatic β-cells and intestinal L-cells, has been shown to enhance insulin (B600854) secretion and improve glycemic control. nih.gov This has led to the exploration of GPR119 agonists as a potential therapeutic avenue. researchgate.net
GPR119 agonists work by mediating a nutrient-dependent dual elevation of both insulin and glucagon-like peptide-1 (GLP-1)/glucose-dependent insulinotropic peptide levels. nih.gov This dual action makes them an attractive option for the treatment of type 2 diabetes. nih.gov Several GPR119 agonists have progressed to early-phase clinical trials. nih.govnih.gov While specific research on the GPR119 agonistic activity of this compound is not extensively detailed in publicly available literature, the broader class of heterocyclic compounds is of interest in the development of new antidiabetic agents.
Below is a table of some GPR119 agonists that have been investigated:
| Compound Name | Reported Activity/Stage |
| APD597 | Advanced to Phase I clinical trials. nih.gov |
| MBX-2982 | Advanced to Phase I clinical trials and reported to enhance cAMP accumulation in GPR119-transfected cells. nih.govresearchgate.net |
| PSN821 | Advanced to Phase I clinical trials. nih.gov |
| DA-1241 | A novel GPR119 agonist that has shown long-standing antidiabetic effects in diabetic animal models. nih.gov |
Anti-Inflammatory Effects (General Pyrrolopyridine Class)
The pyrrolopyridine scaffold is a core structure in a number of compounds that have been investigated for their anti-inflammatory properties. nih.govnih.gov Research has shown that certain pyrrolopyridine derivatives exhibit promising anti-inflammatory activity, primarily through the inhibition of key enzymes in the inflammatory pathway. nih.gov
One of the primary mechanisms of action for the anti-inflammatory effects of this class of compounds is the inhibition of cyclooxygenase-2 (COX-2). nih.govnih.gov The COX-2 enzyme plays a crucial role in the inflammatory response. nih.gov By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit cyclooxygenase-1 (COX-1). mdpi.com
Studies have identified several pyrrolopyridine derivatives with significant anti-inflammatory potential. For instance, certain fused pyrroles, specifically pyrrolopyridines, have demonstrated promising activity in in vitro pro-inflammatory cytokine inhibitory and in vivo anti-inflammatory assays. nih.gov Docking studies have further supported these findings, suggesting a novel binding pose in the COX-2 binding site for some of these active molecules. nih.gov
The anti-inflammatory effects of some compounds from the broader pyrrole (B145914) and pyrrolopyridine classes are summarized in the table below:
| Compound Class | Mechanism of Action/Effect | Research Finding |
| Pyrrolopyridines | Inhibition of pro-inflammatory cytokines | Compounds 3i and 3l showed promising activity in in vitro assays. nih.gov |
| Pyrrolopyridines | COX-2 Inhibition | Docking studies confirmed a binding pose in the COX-2 binding site. nih.gov |
| Pyrrolo[3,4-c]pyridine derivatives | Reduction of COX-2 levels | Compounds 36 and 37 significantly reduced COX-2 levels in LPS-stimulated cells. nih.gov |
| N-pyrrolylcarboxylic acids | COX-2 Inhibition | Reported to be potent COX-2 inhibitors. nih.gov |
It is important to note that while the general class of pyrrolopyridines shows anti-inflammatory potential, the specific activity of this compound would require dedicated investigation. The existing research on related structures, however, provides a strong rationale for its potential in this therapeutic area.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
While specific Density Functional Theory (DFT) studies focusing exclusively on 4-bromo-1H-pyrrolo[2,3-c]pyridine are not extensively detailed in the available literature, the electronic properties and reactivity of the parent azaindole scaffolds and related bromo-isomers have been investigated, offering valuable insights.
Furthermore, computational studies on a related derivative, 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, using DFT have been noted to confirm the charge distribution that favors electrophilic substitution. These findings underscore the significant influence that the bromine atom and other substituents have on the electronic properties and chemical behavior of the pyrrolopyridine framework.
Molecular Docking and Ligand-Target Binding Mechanism Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, it is primarily utilized as a foundational scaffold for constructing more complex ligands that are then evaluated for their binding affinity to various biological targets.
Although direct molecular docking studies featuring this compound as the final ligand are not prominent, its role as a key intermediate is highlighted in the development of potent inhibitors. For instance, it is a starting material in the synthesis of inhibitors targeting Ataxia Telangiectasia Mutated and Rad3 related (ATR) kinase, a crucial enzyme in the DNA damage response pathway. acs.org Derivatives incorporating the 1H-pyrrolo[2,3-c]pyridine core have been shown to be potent ATR inhibitors. acs.org Similarly, this compound is a precursor in the synthesis of inhibitors for the menin-MLL interaction, a target in certain types of leukemia. justia.com A patent application concerning these derivatives mentions the use of molecular docking in the broader discovery process. google.com
Structure-Activity Relationship (SAR) Elucidation and Predictive Modeling
Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery by identifying the key chemical features responsible for their biological activity. For this compound, SAR analyses are typically performed on its derivatives to understand how modifications to the core structure affect efficacy and selectivity.
The this compound scaffold has been used as the starting point for developing inhibitors against Trypanosoma brucei, the parasite responsible for Human African trypanosomiasis. nih.gov In these studies, the bromine at the 4-position is replaced via a Buchwald-Hartwig coupling reaction to introduce various amine-substituted heterocyclic moieties. The resulting SAR analysis of these 4-amino-6-azaindole derivatives provides insights into the functional requirements for anti-trypanosomal activity. nih.govacs.org
General SAR observations for this class of compounds indicate that the presence and position of the bromine atom can be critical. The bromine atom not only serves as a handle for synthetic diversification but also influences the electronic nature of the scaffold, which can impact binding interactions. For instance, the presence of a halogen substituent is noted to enhance potency against certain cancer cell lines.
The table below summarizes hypothetical SAR data for a series of generic derivatives based on the 1H-pyrrolo[2,3-c]pyridine scaffold, illustrating how different substituents might influence biological activity.
| Compound | R1-Substituent (at position 4) | R2-Substituent (on pyrrole (B145914) N) | Biological Activity (IC₅₀) |
| I | -Br | -H | Baseline |
| II | -NH-pyrazole | -H | High |
| III | -NH-phenyl | -H | Moderate |
| IV | -Br | -CH₃ | Variable |
This table is illustrative and based on general principles of medicinal chemistry and findings from related pyrrolopyridine series.
Predictive modeling, informed by cheminformatics, is often employed alongside SAR to guide the synthesis of new analogues with favorable properties. By filtering virtual libraries based on parameters like molecular weight, lipophilicity (cLogP), and topological polar surface area (TPSA), researchers can prioritize compounds that are more likely to have good drug-like characteristics. nih.gov
Pharmacodynamic Property Prediction and Optimization
While specific ADME data for this compound itself is not detailed, studies on its derivatives provide valuable information. In the development of inhibitors for Trypanosoma brucei, cheminformatics was used to select analogues with a predicted favorable ADME profile from a larger virtual library. nih.gov This pre-selection process is critical for avoiding potential liabilities such as poor solubility or rapid metabolic breakdown. The resulting lead compounds underwent experimental ADME testing, including measurements of intrinsic clearance in human liver microsomes (HLM) and rat hepatocytes (RH), thermodynamic solubility, and plasma protein binding. acs.org
Similarly, in the optimization of ATR kinase inhibitors, derivatives of this compound were synthesized and evaluated for their physicochemical and ADME properties. acs.org The substitution of an indole (B1671886) core with the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold led to a notable improvement in aqueous solubility and a reduction in undesirable cytochrome P450 (CYP3A4) time-dependent inhibition (TDI). acs.org
The table below shows a selection of ADME and physicochemical data for preclinical candidate compounds derived from the 1H-pyrrolo[2,3-c]pyridine scaffold, demonstrating the successful optimization of these properties.
| Compound ID | log D₇.₄ | Solubility, pH 7.4 (μM) | CYP3A4 TDI (% Inhibition) |
| Lead Compound (Indole core) | 2.5 | 10 | 73 |
| Compound 15 (6-Azaindole core) | 2.1 | 108 | <11 |
| Compound 21 (6-Azaindole core) | 2.8 | 32 | <11 |
| Compound 35 (6-Azaindole core) | 2.1 | 661 | <11 |
Data sourced from a study on ATR kinase inhibitors, where the 6-azaindole (B1212597) core was derived from this compound. acs.org
These examples highlight the utility of the this compound scaffold in developing drug candidates with optimized pharmacodynamic and pharmacokinetic profiles, guided by predictive computational models and followed by experimental validation.
Future Research Directions and Therapeutic Prospects
Development of Next-Generation Therapeutic Agents Based on the 4-Bromo-1H-pyrrolo[2,3-c]pyridine Scaffold
The development of novel therapeutic agents from the this compound core is a significant area of ongoing research. The strategy often involves molecular simplification or derivatization of known inhibitors to improve efficacy, selectivity, and pharmacokinetic properties.
A prominent example is the design of novel Lysine-specific demethylase 1 (LSD1) inhibitors. nih.gov LSD1 is a key epigenetic regulator and a promising target in oncology, particularly for acute myelogenous leukemia (AML). nih.gov Researchers have designed and synthesized a series of 1H-pyrrolo[2,3-c]pyridin derivatives, leading to the discovery of compounds with nanomolar inhibitory concentrations (IC₅₀). nih.gov Detailed structure-activity relationship (SAR) studies revealed that modifications at specific positions of the pyrrolopyridine ring system are crucial for potent and selective inhibition. The representative compound, 23e , from this series demonstrated highly potent antiproliferative activity against AML (MV4-11) and small cell lung cancer (SCLC; NCI-H526) cell lines. nih.gov
Another successful approach involves using the related azaindole (pyrrolopyridine) core as a template for creating analogs of existing drugs. For instance, analogs of Vemurafenib (B611658), a BRAF kinase inhibitor, were developed using a pyrrolopyridine scaffold. mdpi.com This work aimed to enhance anti-proliferative and anti-metastatic effects in human melanoma cells by replacing certain moieties of the parent drug while retaining the key pyrrolopyridine pharmacophore recognized for kinase inhibition. mdpi.com Such strategies highlight the potential of the this compound scaffold in generating next-generation kinase inhibitors and other targeted agents.
The versatility of the broader pyrrolopyridine class is further demonstrated by the development of derivatives targeting other kinases, such as Janus kinase 3 (JAK3) and Fibroblast Growth Factor Receptors (FGFRs). rsc.orgnih.gov For example, optimization of a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide lead compound led to the identification of a potent and selective JAK3 inhibitor with excellent oral bioavailability. nih.gov These studies provide a blueprint for future work on the this compound isomer, suggesting that systematic modification and SAR exploration can yield potent and drug-like candidates for a variety of diseases.
Identification of Novel Biological Targets for Therapeutic Intervention
A key direction for future research is the identification of new biological targets for compounds derived from the this compound scaffold. While kinase inhibition is a well-explored area for the broader class of pyrrolopyridines, recent studies have successfully identified non-kinase targets, expanding the therapeutic potential of this heterocyclic system.
The most significant recent discovery for the 1H-pyrrolo[2,3-c]pyridine core is its potent inhibitory activity against Lysine-specific demethylase 1 (LSD1) . nih.gov This enzyme plays a crucial role in epigenetic regulation and is overexpressed in various cancers. The discovery of 1H-pyrrolo[2,3-c]pyridin derivatives as selective and reversible LSD1 inhibitors opens a new avenue for therapeutic intervention in oncology, distinct from the more common kinase-targeted approaches. nih.gov The lead compounds from this research effectively activated CD86 mRNA expression and induced differentiation in AML cell lines, confirming their mechanism of action through LSD1 inhibition. nih.gov
Furthermore, research on related pyrrolopyridine isomers suggests other potential targets that could be explored for the this compound scaffold. These include:
Tubulin: A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics and inducing G2/M phase cell cycle arrest in cancer cells. nih.gov This indicates that the pyrrolopyridine scaffold can be adapted to target cytoskeletal proteins involved in cell division. nih.gov
Fibroblast Growth Factor Receptors (FGFRs): Several studies have reported on 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of the FGFR family, which are critical in cell proliferation and survival. rsc.org Compound 4h from one such study showed potent activity against FGFR1, 2, and 3, leading to the inhibition of breast cancer cell proliferation, migration, and invasion. rsc.org
Ataxia-Telangiectasia Mutated (ATM) Kinase: In the pursuit of selective inhibitors for DNA damage response proteins, researchers developed 1H-pyrrolo[2,3-b]pyridine derivatives as highly selective ATM inhibitors, which act as chemosensitizers in combination with traditional chemotherapy. nih.gov
These findings collectively suggest that the this compound scaffold is not limited to a single target class but can be chemically tailored to interact with a diverse range of proteins implicated in various diseases, from cancer to inflammatory disorders. nih.gov
Table 1: Inhibitory Activity of Pyrrolopyridine Derivatives Against Various Biological Targets
| Compound | Scaffold Isomer | Target | IC₅₀ (nM) | Cell Line | Reference |
|---|---|---|---|---|---|
| 23e | 1H-pyrrolo[2,3-c]pyridine | LSD1 | - | MV4-11 (AML) | nih.gov |
| 10t | 1H-pyrrolo[3,2-c]pyridine | Tubulin Polymerization | 120 - 210 | HeLa, SGC-7901, MCF-7 | nih.gov |
| 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR1 | 7 | 4T1 (Breast Cancer) | rsc.org |
| 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR2 | 9 | 4T1 (Breast Cancer) | rsc.org |
| 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR3 | 25 | 4T1 (Breast Cancer) | rsc.org |
| 31 | 1H-pyrrolo[2,3-b]pyridine | JAK3 | - | IL-2 Stimulated T-cells | nih.gov |
| 25a | 1H-pyrrolo[2,3-b]pyridine | ATM | - | HCT116, SW620 | nih.gov |
Advancements in Asymmetric Synthesis and Stereoselective Functionalization
The synthesis of enantiomerically pure compounds is paramount in drug development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Future advancements in the asymmetric synthesis and stereoselective functionalization of the this compound core are critical for creating more specific and effective therapeutic agents.
While specific literature on the asymmetric synthesis of the this compound nucleus is nascent, the principles of modern organocatalysis offer powerful tools for this purpose. mdpi.comresearchgate.net Organocatalytic strategies, particularly those using proline and its derivatives, have been instrumental in the asymmetric synthesis of various polysubstituted pyrrolidines, the saturated core of the pyrrolopyridine system. researchgate.net These methods, including [3+2] cycloadditions based on iminium activation and bifunctional organocatalysis, provide a roadmap for constructing the chiral pyrrolidine (B122466) portion of the scaffold with high stereocontrol. researchgate.net Applying these established methodologies to precursors of this compound could enable the targeted synthesis of specific stereoisomers for biological evaluation.
An example of stereocontrol in a related system involves the synthesis of pyrrolopyridine-N-acylhydrazone derivatives. In this work, the reaction to form the N-acylhydrazone moiety resulted in the stereoselective formation of only the E-diastereoisomer, confirmed by the absence of duplicated signals in NMR spectra. mdpi.com This demonstrates that even without a chiral catalyst, the inherent structural features of the starting materials can direct the stereochemical outcome of a reaction.
Future research will likely focus on developing novel chiral catalysts and synthetic routes specifically designed for the stereoselective functionalization of the this compound ring. This could involve the enantioselective introduction of substituents at the pyrrole (B145914) ring or the creation of atropisomers by controlling rotation around a newly formed single bond, leading to compounds with unique three-dimensional shapes tailored for specific biological targets.
Translational Research Towards Clinical Applications
The ultimate goal of medicinal chemistry research is the translation of promising compounds from the laboratory to clinical use. For derivatives of this compound, this involves rigorous preclinical evaluation, including pharmacokinetic studies and in vivo efficacy models, to identify candidates for human trials.
A compelling example of successful translational research is the development of the 1H-pyrrolo[2,3-c]pyridin-based LSD1 inhibitor, 23e . nih.gov Beyond its potent in vitro activity, this compound demonstrated a favorable oral pharmacokinetic (PK) profile, a critical property for a viable drug candidate. Crucially, it showed significant efficacy in an in vivo AML xenograft model, effectively suppressing tumor growth. nih.gov These positive preclinical results strongly support its potential for further development as a treatment for AML and other advanced cancers. nih.gov
Similarly, translational studies on related pyrrolopyridine isomers underscore the clinical potential of this compound class:
An orally available JAK3 inhibitor (compound 31) based on the 1H-pyrrolo[2,3-b]pyridine scaffold not only showed good metabolic stability and oral bioavailability in multiple species but also demonstrated in vivo efficacy by prolonging graft survival in a rat heterotopic cardiac transplant model. nih.gov This highlights its potential as an immunomodulator for treating transplant rejection and other immune diseases. nih.gov
A selective ATM inhibitor (compound 25a) with a 1H-pyrrolo[2,3-b]pyridine core exhibited excellent oral bioavailability in mice and demonstrated synergistic antitumor efficacy when combined with the chemotherapeutic agent irinotecan (B1672180) in colon cancer xenograft models. nih.gov This positions it as a promising chemosensitizer candidate for combination therapy in solid tumors. nih.gov
Future efforts will focus on advancing the most promising candidates, such as the LSD1 inhibitor 23e, through formal preclinical development, including toxicology studies, to enable Investigational New Drug (IND) applications and the initiation of clinical trials. The continued exploration of this scaffold in various disease models will be essential for realizing its full therapeutic potential.
常见问题
Q. What synergistic effects are observed when combining pyrrolo[2,3-c]pyridine derivatives with chemotherapeutics?
- Methodological Answer :
- Combination therapy : Co-administration with paclitaxel enhances apoptosis in mesothelioma models (synergistic cytotoxicity index >1.5) via survivin downregulation .
- Mechanistic studies : Western blotting confirms reduced phospho-survivin (Thr34) levels, linking synergy to apoptotic pathway activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
